Oxolan-3-ylmethanesulfonyl fluoride
Overview
Description
Oxolan-3-ylmethanesulfonyl fluoride, also known by its IUPAC name tetrahydro-3-furanylmethanesulfonyl fluoride, is a versatile small molecule with the chemical formula C5H9FO3S and a molecular weight of 168.19 g/mol . This compound is primarily used in research and development as a building block for various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolan-3-ylmethanesulfonyl fluoride can be synthesized through a one-pot process that involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides . This method is advantageous due to its mild reaction conditions and the use of readily available reagents . The process typically involves the use of a chlorine–fluorine exchange reaction in the presence of potassium fluoride (KF) or potassium bifluoride (KHF2) as the fluorinating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves bulk manufacturing and custom synthesis to meet the demands of pharmaceutical and chemical research .
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-ylmethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride (KF), potassium bifluoride (KHF2), and phase transfer catalysts such as 18-crown-6-ether . These reactions are typically carried out in solvents like acetonitrile under mild conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions can yield a variety of sulfonyl derivatives .
Scientific Research Applications
Oxolan-3-ylmethanesulfonyl fluoride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of oxolan-3-ylmethanesulfonyl fluoride involves its ability to form covalent bonds with specific amino acids in proteins, such as lysine, tyrosine, and histidine . This covalent interaction allows the compound to act as a selective inhibitor or probe, targeting specific molecular pathways and proteins .
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Fluorides: Other sulfonyl fluorides, such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride, share similar reactivity and applications.
Fluorosulfates: Compounds like fluorosulfonyloxybenzoyl-L-lysine exhibit similar covalent binding properties and are used in chemical biology and drug discovery.
Uniqueness
Oxolan-3-ylmethanesulfonyl fluoride is unique due to its specific structure, which allows for selective covalent interactions with a broader range of amino acids compared to other sulfonyl fluorides . This makes it a valuable tool in the development of targeted covalent inhibitors and probes for scientific research .
Properties
IUPAC Name |
oxolan-3-ylmethanesulfonyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3S/c6-10(7,8)4-5-1-2-9-3-5/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVHNJXPKIQJAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255844 | |
Record name | 3-Furanmethanesulfonyl fluoride, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-07-1 | |
Record name | 3-Furanmethanesulfonyl fluoride, tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Furanmethanesulfonyl fluoride, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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